4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes an aniline group, a sulfanyl group, and a hydroxycyclohexa-dienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the reaction of aniline derivatives with sulfanyl compounds under specific conditions. One common method involves the condensation of aniline with a sulfanyl-containing aldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The aniline and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-2-(methylsulfanyl)quinazoline: This compound has a similar aniline and sulfanyl structure but differs in its core structure.
4-Anilino-6,7,8-trifluoro-2-(methylsulfanyl)quinazoline: This compound includes additional fluorine atoms, which can alter its chemical properties and biological activity.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interaction with diverse molecular targets make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
181875-13-8 |
---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2,4-dihydroxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H11NO2S/c15-10-6-7-11(12(16)8-10)13(17)14-9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17) |
InChI Key |
KPRQDELTVBEFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.